

# 4-Cyclopropylpyrimidine-2-carbaldehyde structural analysis

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## Compound of Interest

**Compound Name:** 4-Cyclopropylpyrimidine-2-carbaldehyde

**CAS No.:** 1378817-25-4

**Cat. No.:** B1407434

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**Title:** 4-Cyclopropylpyrimidine-2-carbaldehyde: Structural Analysis, Mechanistic Synthesis, and Applications in PDE9 Inhibitor Development

## Executive Summary

**4-Cyclopropylpyrimidine-2-carbaldehyde** is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry. Featuring an electron-deficient pyrimidine core, a sterically demanding cyclopropyl substituent, and a highly reactive carbaldehyde moiety, this compound serves as a critical electrophilic precursor. Its primary application lies in the synthesis of imidazotriazinone derivatives—potent, selective inhibitors of Phosphodiesterase 9 (PDE9) designed to enhance synaptic plasticity in neurodegenerative conditions such as Alzheimer's disease[1][2]. This technical guide provides an in-depth analysis of its physicochemical properties, synthetic methodology, structural characterization, and pharmacological utility.

## Physicochemical Profile & Structural Identity

The structural architecture of **4-cyclopropylpyrimidine-2-carbaldehyde** dictates its reactivity. The cyclopropyl group provides lipophilicity and unique steric constraints without sacrificing metabolic stability, while the aldehyde group at the C2 position is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens.

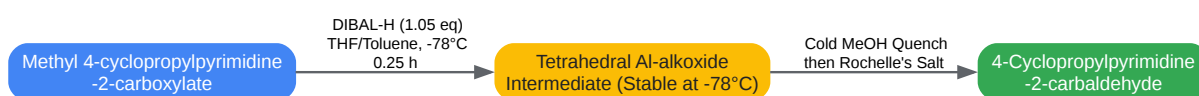
Property	Value
Chemical Name	4-Cyclopropylpyrimidine-2-carbaldehyde
CAS Registry Number	1378817-25-4[3][4]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O
Molecular Weight	148.16 g/mol
Precursor Compound	Methyl 4-cyclopropylpyrimidine-2-carboxylate (CAS: 1378520-74-1)
Key Structural Motifs	Pyrimidine ring, Cyclopropyl substituent, C2-Carbaldehyde
Predicted Density	~1.25 g/cm <sup>3</sup>
Hydrogen Bond Acceptors	4
Hydrogen Bond Donors	0

## Mechanistic Synthesis & Experimental Protocol

The synthesis of **4-cyclopropylpyrimidine-2-carbaldehyde** is achieved via the controlled, partial reduction of methyl 4-cyclopropylpyrimidine-2-carboxylate using Diisobutylaluminum hydride (DIBAL-H)[5].

Causality of Experimental Design: Reducing an ester directly to an aldehyde without over-reduction to a primary alcohol requires precise mechanistic control. DIBAL-H acts as both a Lewis acid and a hydride donor[6]. At cryogenic temperatures (-78 °C), the aluminum atom coordinates to the carbonyl oxygen, followed by hydride transfer to the carbonyl carbon. This forms a stable, sterically hindered tetrahedral aluminum-alkoxide intermediate[6][7]. Because this intermediate is stable at -78 °C, it does not collapse to expel the alkoxide leaving group; thus, the reactive aldehyde is not exposed to a second equivalent of hydride[6]. The aldehyde

is only liberated upon the addition of an aqueous protic quench, which destroys the intermediate and precipitates the aluminum salts[7].



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Figure 1: Mechanistic workflow of DIBAL-H mediated partial ester reduction.

Self-Validating Experimental Protocol:

- Preparation: Flame-dry a Schlenk flask under argon. Dissolve methyl 4-cyclopropylpyrimidine-2-carboxylate (1.0 equiv) in anhydrous THF/Toluene (0.2 M concentration).
- Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath to achieve an internal temperature of -78 °C. Validation Check: Failure to maintain -78 °C will result in the collapse of the tetrahedral intermediate and over-reduction to the alcohol[6][8].
- Hydride Addition: Add DIBAL-H (1.0 M in toluene, 1.05 equiv) dropwise via syringe pump over 10 minutes. Stir for 0.25 h at -78 °C.
- Quenching (Critical Step): Add cold anhydrous methanol (-78 °C, 2.0 equiv) dropwise. Causality: Methanol safely neutralizes unreacted DIBAL-H before the intermediate collapses, preventing stray hydrides from attacking the newly formed aldehyde[6].
- Hydrolysis & Workup: Add saturated aqueous Rochelle's salt (potassium sodium tartrate) and remove the cooling bath. Stir vigorously at room temperature for 2 hours until the aluminum emulsion breaks, yielding two distinct clear layers[8].
- Isolation: Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure. Purify via flash chromatography.

## Structural Analysis & Spectroscopic Signatures

Verification of **4-cyclopropylpyrimidine-2-carbaldehyde** relies on distinct spectroscopic markers:

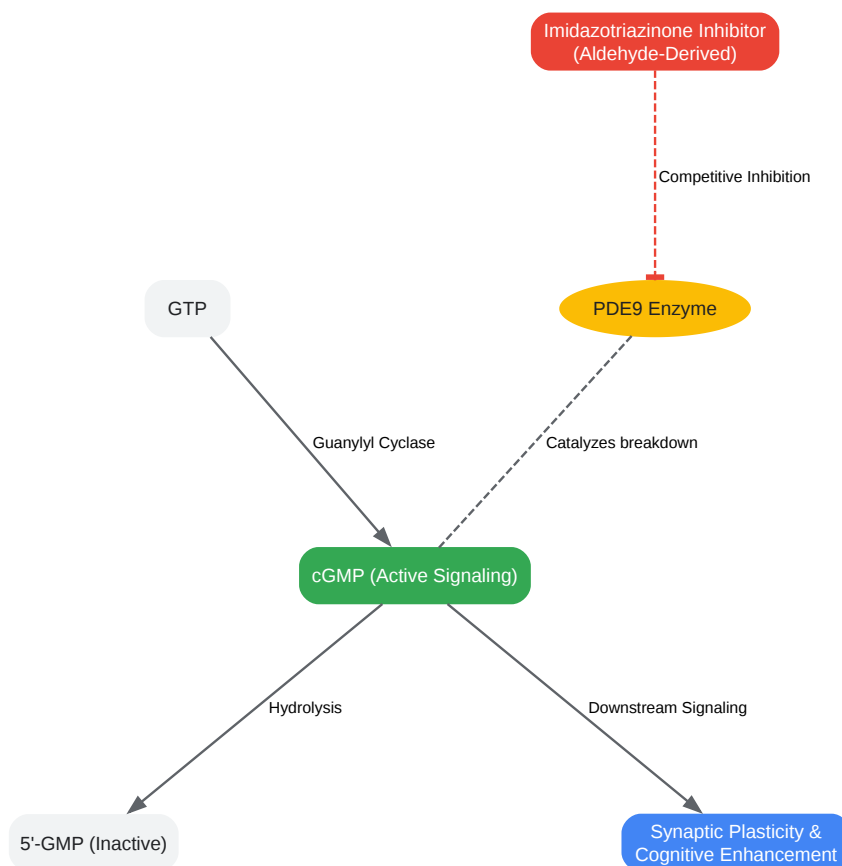
- <sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz):
  - Aldehyde Proton: A sharp, highly deshielded singlet at ~10.0 ppm. The extreme downfield shift is driven by the electron-withdrawing pyrimidine ring.

- Pyrimidine Protons: The C6 proton (adjacent to the nitrogen) appears as a doublet at ~8.6 ppm, while the C5 proton appears as a doublet at ~7.2 ppm, exhibiting characteristic ortho-coupling ( $J \approx 5.0$  Hz).
- Cyclopropyl Protons: The methine proton appears as a complex multiplet at ~2.0 ppm, and the four methylene protons appear as overlapping multiplets between 1.0–1.3 ppm.
- Infrared (IR) Spectroscopy: A strong, sharp absorption band at  $\sim 1715$   $\text{cm}^{-1}$  confirms the presence of the C=O stretch of the aldehyde, while bands at  $\sim 1580$   $\text{cm}^{-1}$  indicate the C=N stretching of the pyrimidine core.

## Application in Drug Discovery: PDE9 Inhibitors

In medicinal chemistry, **4-cyclopropylpyrimidine-2-carbaldehyde** is a vital precursor for synthesizing imidazotriazinone compounds[1][9]. The highly electrophilic C2-aldehyde undergoes condensation reactions with hydrazine derivatives to construct the triazinone ring system.

Pharmacological Context: Phosphodiesterase 9 (PDE9) is an enzyme highly expressed in the brain that specifically hydrolyzes cyclic guanosine monophosphate (cGMP) into inactive 5'-GMP[1]. cGMP is a crucial second messenger in the glutamatergic signaling cascade, which governs synaptic plasticity, learning, and memory[2]. By utilizing imidazotriazinone derivatives (synthesized from our title compound) to competitively inhibit PDE9, researchers can elevate basal cGMP levels in the cortex and hippocampus, offering a promising therapeutic mechanism for Alzheimer's disease and other cognitive deficits[1][10].



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Figure 2: Mechanism of action for aldehyde-derived imidazotriazinone PDE9 inhibitors.

## References

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- Title: WO2013142269A1 - Imidazotriazinone compounds | Source: Google Patents | URL:[2](#)
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- Title: DIBAL Reducing Agent | Source: Chemistry Steps | URL:[7](#)
- Title: Ester to Aldehyde (DIBAL-H, -78 C) | Source: OrgoSolver | URL:[6](#)

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